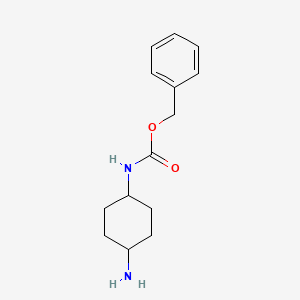

n-Cbz-trans-1,4-cyclohexanediamine

CAS No.: 149423-70-1; 149423-77-8

Cat. No.: VC7065686

Molecular Formula: C14H20N2O2

Molecular Weight: 248.326

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 149423-70-1; 149423-77-8 |

|---|---|

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.326 |

| IUPAC Name | benzyl N-(4-aminocyclohexyl)carbamate |

| Standard InChI | InChI=1S/C14H20N2O2/c15-12-6-8-13(9-7-12)16-14(17)18-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10,15H2,(H,16,17) |

| Standard InChI Key | JQVBZZUMWRXDSQ-BETUJISGSA-N |

| SMILES | C1CC(CCC1N)NC(=O)OCC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

n-Cbz-trans-1,4-cyclohexanediamine features a cyclohexane ring in the trans-1,4 configuration, with one amine group protected by a carbobenzyloxy (Cbz) group. The trans orientation imposes spatial rigidity, which influences both its chemical reactivity and physical properties. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 248.3 g/mol | |

| CAS Registry Number | 149423-77-8 | |

| Storage Conditions | Room temperature | |

| Purity | ≥97% |

The Cbz group () enhances stability during synthetic procedures by shielding the amine from unwanted side reactions . This protection is reversible under acidic or catalytic hydrogenation conditions, allowing selective deprotection in multi-step syntheses.

Synthesis and Characterization

Synthetic Routes

The synthesis of n-Cbz-trans-1,4-cyclohexanediamine typically involves protecting trans-1,4-cyclohexanediamine (CAS: 3114-70-3) with a Cbz group. A representative method, adapted from analogous Boc-protection strategies , proceeds as follows:

-

Reaction Setup: Trans-1,4-cyclohexanediamine is dissolved in methanol under inert conditions.

-

Protection: Benzyl chloroformate () is added dropwise at 0°C to minimize side reactions.

-

Workup: The mixture is stirred at room temperature for 16 hours, followed by solvent evaporation and purification via recrystallization or chromatography.

This method yields n-Cbz-trans-1,4-cyclohexanediamine with purities exceeding 97% . Alternative solvents (e.g., dichloromethane) and bases (e.g., triethylamine) may optimize yield and selectivity.

Analytical Characterization

Critical analytical methods for verifying structure and purity include:

-

Nuclear Magnetic Resonance (NMR): NMR confirms the trans configuration through distinct coupling constants () between axial protons .

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) validates the molecular ion peak at .

-

Gas Chromatography (GC): Purity assessments require GC with flame ionization detection, ensuring ≥95% chemical homogeneity .

Applications in Scientific Research

Peptide Synthesis

The Cbz group’s orthogonal protection strategy enables sequential amine deprotection, facilitating solid-phase peptide synthesis (SPPS). For example, n-Cbz-trans-1,4-cyclohexanediamine serves as a diamine linker in constructing peptide dendrimers, enhancing structural diversity and biocompatibility .

Polymer Chemistry

The trans-1,4 configuration imparts rigidity to polyamides and polyimides, improving thermal stability and mechanical strength. In one study, polymers derived from this monomer exhibited glass transition temperatures () exceeding 200°C, making them suitable for high-performance coatings .

Coordination Chemistry

The compound’s amine groups act as ligands for transition metals, forming complexes with applications in catalysis and materials science. For instance, platinum(II) complexes incorporating trans-1,4-cyclohexanediamine derivatives demonstrate antitumor activity, though n-Cbz-trans-1,4-cyclohexanediamine itself remains underexplored in this context .

Research Findings and Case Studies

Stereochemical Effects on Reactivity

Comparative studies of cis and trans isomers reveal stark differences in reactivity. The trans isomer’s axial-equatorial amine alignment promotes efficient intra-molecular cross-linking in polymers, achieving reaction rate constants 5.1× faster than monodisperse systems . In contrast, the cis isomer forms only linear adducts due to steric hindrance.

Stability Under Deprotection Conditions

Hydrogenolysis of the Cbz group using palladium on carbon () in ethanol achieves quantitative deprotection without degrading the cyclohexane backbone . Acidic conditions (e.g., in dioxane) also cleave the Cbz group but may require subsequent neutralization to isolate the free amine.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume